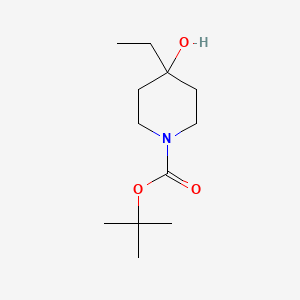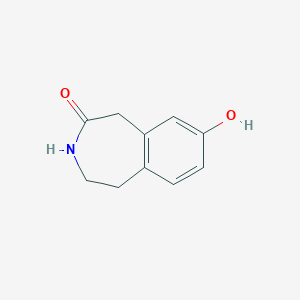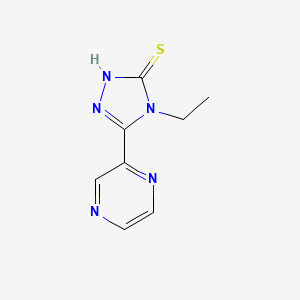![molecular formula C9H6Cl2F3NO B3382927 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 379255-37-5](/img/structure/B3382927.png)
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO and a molecular weight of 237.61 . It is a fluorinated building block and is part of the halogenated heterocycles category of organic building blocks .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(=O)Nc1ccc(cc1Cl)C(F)(F)F and the InChI string 1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) . These representations provide a textual way to describe the structure of the molecule.
Mechanism of Action
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide works by binding to the KOR and blocking its activation by endogenous opioid peptides. This results in the inhibition of the downstream signaling pathways that are responsible for the physiological and behavioral effects of KOR activation. This compound has been found to be a selective and potent inhibitor of KOR and has been used to study the specific effects of KOR inhibition on various processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity, decrease anxiety and depression-like behavior, and modulate the immune system. This compound has also been found to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a selective and potent inhibitor of KOR, making it an ideal tool for studying the effects of KOR inhibition on various processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its effects on various processes.
Future Directions
There are several future directions for research on 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide. One area of interest is the potential use of this compound in cancer treatment. Further research is needed to fully understand its anti-cancer effects and to develop this compound-based therapies for cancer. Another area of interest is the potential use of this compound in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand its effects on these processes and to develop this compound-based therapies for these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and biochemical processes.
Scientific Research Applications
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been used in various scientific studies to investigate its effects on biochemical and physiological processes. It has been found to be an effective inhibitor of the kappa opioid receptor (KOR) and has been used to study the role of KOR in various processes such as pain, depression, and addiction. This compound has also been used to study the effects of KOR on the immune system and its potential use in cancer treatment.
Safety and Hazards
While specific safety and hazard information for “2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide” is not available, general safety precautions for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDZCNJWMLIHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199034 | |
| Record name | 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
379255-37-5 | |
| Record name | 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(4-fluorophenyl)-6-methyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3382898.png)

![2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B3382911.png)
![Imidazo[2,1-b]thiazol-6-yl-acetic acid hydrazide](/img/structure/B3382917.png)
![N,N'-bis[(4-chlorophenyl)methyl]propanediamide](/img/structure/B3382919.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]propanediamide](/img/structure/B3382920.png)

![2-chloro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3382933.png)
![2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3382934.png)